molecular formula C8H6F3N3O5 B8296791 Benzenamine, N-methoxy-2,6-dinitro-4-(trifluoromethyl)- CAS No. 70176-30-6

Benzenamine, N-methoxy-2,6-dinitro-4-(trifluoromethyl)-

Cat. No. B8296791
Key on ui cas rn: 70176-30-6
M. Wt: 281.15 g/mol
InChI Key: JIJAINRBRQUYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087460

Procedure details

To a solution prepared from 27.0 g. (0.1 mole) of 4-chloro-3,5-dinitrobenzotrifluoride in 200 ml. of ethanol there was added 25.25 g. (0.25 mole) of triethylamine, and 12.5 g. (0.15 mole) of methoxyamine hydrochloride. Upon the addition of the methoxyamine hydrochloride, the temperature of the reaction mixture rose to about 50° C. The reaction mixture was allowed to stir for about 11/2 hours and the reaction product mixture was worked up by diluting with ethyl acetate, washing several times with dilute hydrochloric acid and water, and drying the organic layer over anhydrous magnesium sulfate. The drying agent was filtered off and the filtrate concentrated on the steam bath to leave a residue. The residue was allowed to chill over the weekend in the refrigerator and crystals separated. The crystalline product was filtered off. It had a melting point of about 135°-137° C., weighed 21.0 g., and was identified by NMR spectrum and elemental analyses as 2,6-dinitro-N-methoxy-α,α,α-trifluoro-p-toluidine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
0.15 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][C:3]=1[N+:15]([O-:17])=[O:16].C(O)C.C(N(CC)CC)C.Cl.[CH3:29][O:30][NH2:31]>C(OCC)(=O)C>[N+:15]([C:3]1[CH:4]=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[NH:31][O:30][CH3:29])([O-:17])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.15 mol
Type
reactant
Smiles
Cl.CON
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CON
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for about 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a solution prepared from 27.0 g
CUSTOM
Type
CUSTOM
Details
rose to about 50° C
WASH
Type
WASH
Details
washing several times with dilute hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the organic layer over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated on the steam bath
CUSTOM
Type
CUSTOM
Details
to leave a residue
TEMPERATURE
Type
TEMPERATURE
Details
to chill over the weekend in the refrigerator and crystals
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(NOC)C(=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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